molecular formula C5H9ClFNO4 B2424508 (2S,4R)-2-amino-4-fluoropentanedioicacidhydrochloride CAS No. 1260401-43-1

(2S,4R)-2-amino-4-fluoropentanedioicacidhydrochloride

Cat. No.: B2424508
CAS No.: 1260401-43-1
M. Wt: 201.58
InChI Key: BRDKPTKDQNTRMU-MUWMCQJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-2-amino-4-fluoropentanedioicacidhydrochloride is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-amino-4-fluoropentanedioicacidhydrochloride typically involves the use of chiral starting materials and fluorination reagents. One common method includes the use of chiral auxiliaries to introduce the desired stereochemistry, followed by fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and degradation of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis platforms to maintain consistent reaction parameters and reduce the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-amino-4-fluoropentanedioicacidhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S,4R)-2-amino-4-fluoropentanedioicacidhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4R)-2-amino-4-fluoropentanedioicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-2-amino-4-fluoropentanedioicacidhydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom. This combination can enhance its stability, reactivity, and biological activity compared to other similar compounds .

Properties

IUPAC Name

(2S,4R)-2-amino-4-fluoropentanedioic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO4.ClH/c6-2(4(8)9)1-3(7)5(10)11;/h2-3H,1,7H2,(H,8,9)(H,10,11);1H/t2-,3+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDKPTKDQNTRMU-MUWMCQJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[C@H](C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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